Phenyl 3-nitrobenzoate Phenyl 3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 1906-43-0
VCID: VC21295449
InChI: InChI=1S/C13H9NO4/c15-13(18-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(16)17/h1-9H
SMILES: C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C13H9NO4
Molecular Weight: 243.21 g/mol

Phenyl 3-nitrobenzoate

CAS No.: 1906-43-0

Cat. No.: VC21295449

Molecular Formula: C13H9NO4

Molecular Weight: 243.21 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 3-nitrobenzoate - 1906-43-0

Specification

CAS No. 1906-43-0
Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
IUPAC Name phenyl 3-nitrobenzoate
Standard InChI InChI=1S/C13H9NO4/c15-13(18-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(16)17/h1-9H
Standard InChI Key RJWPNHVUFZWZIT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Basic Properties

Phenyl 3-nitrobenzoate is an aromatic ester formed from 3-nitrobenzoic acid and phenol. Its systematic chemical name is "Benzoic acid, 3-nitro-, phenyl ester," with the CAS registry number 1906-43-0. This compound belongs to the broader family of nitroaromatic compounds and demonstrates characteristic properties associated with both nitro-substituted compounds and esters .

The compound possesses a molecular formula of C₁₃H₉NO₄ with a calculated molecular weight of 243.215 g/mol . Its structure consists of a phenyl group connected to a 3-nitrobenzoate moiety through an ester linkage. The nitro group is positioned at the meta position of the benzoate ring, which contributes significantly to the compound's chemical behavior and reactivity .

Structural Features and Identifiers

Phenyl 3-nitrobenzoate possesses several standard chemical identifiers that facilitate its recognition in chemical databases and literature:

Identifier TypeValue
CAS Number1906-43-0
Molecular FormulaC₁₃H₉NO₄
IUPAC NamePhenyl 3-nitrobenzoate
InChIInChI=1S/C13H9NO4/c15-13(18-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(16)17/h1-9H
InChIKeyRJWPNHVUFZWZIT-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)N+[O-]

The compound also possesses several synonyms in the chemical literature, including "phenyl m-nitrobenzoate," "3-nitro-benzoic acid phenyl ester," and "m-Nitrobenzoesaeurephenylester" .

Physical and Chemical Properties

Phenyl 3-nitrobenzoate demonstrates physical and chemical properties characteristic of aromatic esters with nitro substituents. These properties influence its behavior in chemical reactions, solubility in various solvents, and potential applications.

Computed Physicochemical Properties

The following table summarizes key physicochemical properties of phenyl 3-nitrobenzoate:

PropertyValueReference
Molecular Weight243.21 g/mol
XLogP33.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass243.05315777 Da
Topological Polar Surface Area72.1 Ų
LogP3.33720

The compound's XLogP3 value of 3.4 indicates a relatively high lipophilicity, suggesting limited water solubility but good solubility in organic solvents . The absence of hydrogen bond donors (0) and presence of multiple hydrogen bond acceptors (4) influence its intermolecular interactions and solubility characteristics. These properties are particularly relevant when considering the compound's potential biological applications, as they affect how it might interact with biological systems .

Spectroscopic and Analytical Properties

While specific spectroscopic data for phenyl 3-nitrobenzoate is limited in the provided search results, the compound possesses characteristic spectroscopic features that can be predicted based on its structure. As an aromatic ester containing a nitro group, it would exhibit distinctive infrared absorption bands for the ester carbonyl group (typically around 1720-1740 cm⁻¹) and the nitro group (asymmetric stretching around 1530 cm⁻¹ and symmetric stretching around 1350 cm⁻¹) .

Crystal Structure and Solid-State Properties

Phenyl 3-nitrobenzoate has been crystallographically characterized, with its structure deposited in crystallographic databases. The compound crystallizes in the monoclinic space group P 1 21/c 1 (space group number 14), with four molecules in the unit cell (Z=4) .

Crystallographic Parameters

The crystal structure of phenyl 3-nitrobenzoate exhibits the following unit cell parameters:

ParameterValue
Space GroupP 1 21/c 1
Hall Space Group Symbol-P 2ybc
Space Group Number14
a11.779 Å
b8.8723 Å
c11.827 Å
α90.00°
β109.890°
γ90.00°
Z4
Z'1
Residual Factor0.1054

This crystallographic information was obtained from a study by Sharma, Poonam; Rohilla, Sandeep; and Jain, Nidhi, published in The Journal of Organic Chemistry in 2017, which focused on "Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source" .

Applications and Biological Activities

Antibacterial Properties of Related Compounds

While phenyl 3-nitrobenzoate itself has limited information about its biological activities in the provided search results, structurally related compounds have demonstrated significant antibacterial properties. Specifically, derivatives such as 2-(2-methoxy-2-oxoethyl)phenyl 3-nitrobenzoate (C10) and 2-(2-ethoxy-2-oxoethyl)phenyl 3-nitrobenzoate (C23) have shown powerful antibacterial activities against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 0.78 μg/mL . This level of activity was superior to common antibiotics like penicillin G and kanamycin B used as positive controls in the study.

Structure-Activity Relationship Studies

The potent antibacterial activity of these phenyl 3-nitrobenzoate derivatives suggests that the core structure serves as an important scaffold for the development of antibacterial agents. The study by researchers reporting these findings examined twenty-six depsides (compounds containing an ester linkage between two hydroxyl-containing aromatic acids) and established structure-activity relationships based on the biological results .

The compounds were tested against both Gram-positive bacterial strains (including Bacillus subtilis ATCC 6633, Staphylococcus aureus ATCC 6538, and Streptococcus faecalis ATCC 9790) and Gram-negative bacterial strains (including Escherichia coli ATCC 35218, Pseudomonas aeruginosa ATCC 13525, and Enterobacter cloacae ATCC 13047) . The remarkable activity of certain derivatives against both Gram-positive and Gram-negative bacteria suggests broad-spectrum potential for compounds based on this structural framework.

Chemical Reactivity and Transformations

The chemical reactivity of phenyl 3-nitrobenzoate is largely determined by its functional groups. The compound contains an ester group and a nitro group, both of which can participate in various chemical transformations:

  • The ester linkage can undergo hydrolysis under acidic or basic conditions, leading to the formation of 3-nitrobenzoic acid and phenol

  • The nitro group can be reduced to an amino group using various reducing agents

  • The aromatic rings can participate in electrophilic substitution reactions, although the presence of the nitro group (deactivating and meta-directing) and the ester group (deactivating and ortho/para-directing) would influence the regioselectivity of such reactions

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